Product packaging for 2,3-Diaminonaphthalene-1,4-dione(Cat. No.:CAS No. 13755-95-8)

2,3-Diaminonaphthalene-1,4-dione

Cat. No.: B3047323
CAS No.: 13755-95-8
M. Wt: 188.18 g/mol
InChI Key: YGFBBXYYCLHOOW-UHFFFAOYSA-N
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Description

2,3-Diaminonaphthalene-1,4-dione (CAS 13755-95-8) is a high-purity biochemical building block valued for its role as a precursor in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its key research value lies in its use as a starting material in multicomponent reactions to create complex molecular architectures. Recent scientific studies have utilized this compound to synthesize naphthoquinone-fused diazepines, which are being investigated as dual-target inhibitors for managing diabetes and cancer, showing significant α-amylase inhibitory and anticancer activities . Furthermore, its derivative, 1,4-naphthoquinone–triazole hybrids, demonstrate a wide range of pharmacological properties, including DNA-binding, antioxidant, and antimicrobial activities . The diamino-functionalized naphthoquinone core serves as a versatile scaffold in click chemistry and other synthetic methodologies for drug discovery . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B3047323 2,3-Diaminonaphthalene-1,4-dione CAS No. 13755-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diaminonaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFBBXYYCLHOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400180
Record name 2,3-diaminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13755-95-8
Record name 2,3-diaminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Diaminonaphthalene 1,4 Dione

Established Synthetic Routes for 2,3-Diaminonaphthalene-1,4-dione (DANQ)

Several foundational methods for the synthesis of DANQ have been reported in the scientific literature. These include routes based on the Gabriel reaction, the reduction of azide (B81097) precursors, and various multistep protocols.

Gabriel Reaction-Based Approaches Utilizing 2,3-Dichloronaphthalene-1,4-dione

A common and effective method for the synthesis of DANQ employs the Gabriel reaction, starting from 2,3-Dichloronaphthalene-1,4-dione. This approach involves a two-step process. Initially, 2,3-Dichloronaphthalene-1,4-dione is reacted with the potassium salt of phthalimide (B116566) in a suitable solvent such as acetonitrile (B52724). This step introduces a protected form of the amino group onto the naphthalene (B1677914) ring. The resulting intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group, yielding this compound in good yield tandfonline.com.

Reaction Scheme: Gabriel Synthesis of DANQ

StepReactantsReagentsProduct
12,3-Dichloronaphthalene-1,4-dionePotassium phthalimide, Acetonitrile2,3-Diphthalimidonaphthalene-1,4-dione (Intermediate)
22,3-Diphthalimidonaphthalene-1,4-dioneHydrazine hydrateThis compound

Reductive Synthesis from Azide Precursors

An alternative route to DANQ involves the reduction of an azide precursor. This method can be achieved by reacting an appropriate azide-substituted naphthalene derivative with a reducing agent. For instance, the reaction of a corresponding azide compound with sodium hydrosulfite provides a direct pathway to this compound tandfonline.com. Another variation of this approach starts with 2,3-dichloro-1,4-naphthoquinone, which is first converted to a diazido derivative using sodium azide (NaN3). Subsequent reduction of the diazido intermediate with sodium dithionite (B78146) (Na2S2O4) affords the desired 2,3-diamino-1,4-naphthoquinone.

Alternative Multistep Protocols for DANQ Preparation

Beyond the more direct routes, multistep protocols have also been developed for the synthesis of DANQ and its salts. One such protocol for the preparation of the monohydrochloride salt of DANQ also commences with 2,3-Dichloronaphthalene-1,4-dione. This pathway involves a sequence of reactions including an initial amination, followed by acylation, a second amination step, and finally, acidic hydrolysis to yield the target compound tandfonline.com. These multistep syntheses, while potentially more complex, can offer advantages in terms of purification and handling of the final product.

Development and Optimization of Efficient Synthesis Methods

While the established routes provide reliable access to this compound, research efforts have been directed towards the development and optimization of more efficient synthetic methods. The focus of these efforts is often on improving reaction yields, reducing the number of synthetic steps, and employing milder reaction conditions. The term "good yield" is frequently reported for the Gabriel synthesis, suggesting a degree of efficiency for that particular route tandfonline.com. The reductive approach from azide precursors also presents a relatively direct conversion.

Comparison of Synthetic Routes to DANQ

Synthetic RouteStarting MaterialKey ReagentsAdvantages
Gabriel Reaction2,3-Dichloronaphthalene-1,4-dionePotassium phthalimide, Hydrazine hydrateGenerally provides good yields.
Reductive SynthesisAzide PrecursorSodium hydrosulfite or Sodium dithioniteDirect conversion of the azide to the amine.
Multistep Protocol2,3-Dichloronaphthalene-1,4-dioneVarious (involves amination, acylation, hydrolysis)Allows for the synthesis of specific salts (e.g., monohydrochloride).

Chemical Reactivity and Derivatization Strategies of 2,3 Diaminonaphthalene 1,4 Dione

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

2,3-Diaminonaphthalene-1,4-dione is a valuable precursor for creating a variety of heterocyclic derivatives with applications in materials science and medicine. tandfonline.com Its two adjacent amino groups readily react with various electrophiles, leading to the formation of fused heterocyclic systems. tandfonline.com

Synthesis of Naphtho[2,3-d]imidazoles and Substituted Analogues

Naphtho[2,3-d]imidazoles, a class of compounds with a fused imidazole (B134444) ring on the naphthoquinone framework, can be synthesized from this compound through several methods. These compounds have garnered interest for their electrochemical properties and potential use as sensors for various ions. tandfonline.com

The cyclocondensation of this compound with various carboxylic acids or their derivatives is a common method for producing 2-substituted 1H-naphtho[2,3-d]imidazole-4,9-diones. tandfonline.com This reaction typically involves heating the reactants, often at reflux temperatures. For instance, reacting this compound with different carboxylic acids at reflux yields the corresponding 2-substituted 1H-imidazoles. tandfonline.com Similarly, acid chlorides can be used; for example, reaction with cyclobutanecarbonyl chloride in THF produces an N-acylated intermediate, which then undergoes cyclization in the presence of sodium hydroxide (B78521) to form the imidazole ring. tandfonline.com

Table 1: Examples of Naphtho[2,3-d]imidazoles from Carboxylic Acids

Starting Carboxylic Acid/Derivative Resulting Imidazole Product Reference
Various Carboxylic Acids 2-Substituted 1H-naphtho[2,3-d]imidazole-4,9-diones tandfonline.com

An alternative and efficient route to 2-substituted 1H-naphtho[2,3-d]imidazole-4,9-diones is the oxidative cyclization reaction of this compound with various aldehydes. tandfonline.comresearchgate.net This reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and may be mediated by air or an oxidizing agent such as iodine or sodium metabisulfite. tandfonline.comresearchgate.net The process is applicable to a wide range of aldehydes, allowing for the synthesis of a diverse library of imidazole derivatives. researchgate.net The reaction mechanism is thought to proceed through a condensation reaction to form an intermediate, which then eliminates water to yield the final imidazole product. researchgate.net

Table 2: Synthesis of Imidazoles from Aldehydes

Aldehyde Solvent Yield (%) Reference

Formation of 1,4-Naphthoquinone (B94277) 2-Iminothiazole Hybrids via Cyclization

A series of novel 1,4-naphthoquinone 2-iminothiazole hybrids have been synthesized through the cyclization of N-aroylthioureas derived from this compound with α-bromoketones. This method produces the target compounds in good to excellent yields, typically ranging from 74% to 94%. researchgate.net

Preparation of Urea-Thiourea Hybrids Bearing 1,4-Naphthoquinone Moieties

Novel urea-thiourea hybrids incorporating a 1,4-naphthoquinone moiety have been synthesized by reacting this compound with various isothiocyanate derivatives. biruni.edu.trresearchgate.net The synthesis involves a two-step process where the isothiocyanate derivatives are first prepared and then reacted with this compound in acetonitrile (B52724) at reflux temperature. biruni.edu.tr This method has been shown to produce yields in the range of 75-88%. biruni.edu.trresearchgate.net These hybrid molecules are of interest due to the known biological activities associated with both urea-thiourea and 1,4-naphthoquinone structures. biruni.edu.trnih.gov

Table 3: Synthesis of Urea-Thiourea Hybrids

Reactants Solvent Yield (%) Reference

Derivatization to Naphtho[2,3-d]thiazole-4,9-diones

The synthesis of naphtho[2,3-d]thiazole-4,9-diones represents another important derivatization of the naphthoquinone core. One approach involves the reaction of 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide in DMSO, followed by treatment with dimethyl sulfate (B86663) to yield 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione. mdpi.com This intermediate can be further modified. For example, oxidation with m-chloroperoxybenzoic acid (mCPBA) produces 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, which can then be reacted with various amines to introduce different substituents at the 2-position of the thiazole (B1198619) ring. mdpi.comnih.gov This strategy has been used to synthesize a range of novel naphtho[2,3-d]thiazole-4,9-dione (B78148) compounds with moderate to good yields. mdpi.comnih.gov

Another synthetic route to 2,3-dihydronaphtho[2,3-d] tandfonline.commdpi.comthiazole-4,9-diones involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene. beilstein-journals.orgnih.gov

Table 4: List of Mentioned Compounds

Compound Name
This compound
Naphtho[2,3-d]imidazole
1H-naphtho[2,3-d]imidazole-4,9-dione
Cyclobutanecarbonyl chloride
Tetrahydrofuran (THF)
Sodium hydroxide
Dimethyl sulfoxide (DMSO)
Iodine
Sodium metabisulfite
1,4-Naphthoquinone 2-iminothiazole
N-aroylthiourea
α-bromoketone
Urea-thiourea
Isothiocyanate
Acetonitrile
Naphtho[2,3-d]thiazole-4,9-dione
2-Amino-3-chloronaphthalene-1,4-dione
Carbon disulfide
Dimethyl sulfate
2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione
m-chloroperoxybenzoic acid (mCPBA)
2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione
2,3-dihydronaphtho[2,3-d] tandfonline.commdpi.comthiazole-4,9-dione
N-substituted 2-(methylamino)naphthoquinone
Sulfur monochloride (S₂Cl₂)
1,4-diazabicyclo[2.2.2]octane (DABCO)

Synthesis of Benzo[g]quinoxaline-5,10-diones and 1,4-Diazaanthraquinones

The compound this compound is a versatile precursor for the synthesis of various heterocyclic systems, including benzo[g]quinoxaline-5,10-diones, also known as 1,4-diazaanthraquinones. mdpi.comnih.gov These structures are of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer agents. nih.gov The primary synthetic route involves the condensation of this compound with a variety of α-dicarbonyl compounds. mdpi.comresearchgate.net

The synthesis is often a multi-step process that begins with 2,3-dichloro-1,4-naphthoquinone. mdpi.com This starting material is converted to this compound, which is then condensed with the desired α-dicarbonyl compound to yield the final benzo[g]quinoxaline-5,10-dione derivative. mdpi.com For instance, the reaction with 1,4-dibromobutane-2,3-dione leads to the formation of 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione. mdpi.com Unsymmetrical α-dicarbonyl compounds can also be employed, leading to a diverse range of substituted products. mdpi.comresearchgate.net

Table 1: Synthesis of Benzo[g]quinoxaline-5,10-dione Derivatives

Reactant for Condensation Resulting Derivative Reference
1,4-Dibromobutane-2,3-dione 2,3-Bis(bromomethyl)benzo[g]quinoxaline-5,10-dione mdpi.com
Various α-dicarbonyls 2,3-Disubstituted benzoquinoxaline-5,10-diones mdpi.com

Annulation Reactions Leading to Phenazine (B1670421) and Dibenzo[a,i]phenazine Derivatives

Annulation reactions of this compound provide access to larger, more complex heterocyclic systems like phenazines and dibenzo[a,i]phenazines. tandfonline.com These reactions capitalize on the adjacent amino groups which can react with suitable reagents to form new fused rings. tandfonline.com

For example, the reaction of this compound with 2,3-dichloronaphthalene-1,4-dione in refluxing ethanol (B145695) yields a dibenzo[b,i]phenazinetetraone. tandfonline.com Similarly, reacting it with 2-hydroxynaphthalene-1,4-dione in aqueous acetic acid results in the formation of 5-hydroxydibenzo[a,i]phenazine. tandfonline.com Another example involves the reaction with 1,10-phenanthroline-5,6-dione (B1662461) to produce benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine-10,15-dione. tandfonline.com These phenazine derivatives are investigated for their unique photophysical and electrochemical properties, with some serving as chemosensors or ligands for metal complexes. tandfonline.com

Table 2: Synthesis of Phenazine and Dibenzo[a,i]phenazine Derivatives

Reactant Product Reaction Conditions Reference
2,3-Dichloronaphthalene-1,4-dione Dibenzo[b,i]phenazinetetraone Ethanol, reflux, 10 h, 70 °C tandfonline.com
2-Hydroxynaphthalene-1,4-dione 5-Hydroxydibenzo[a,i]phenazine Aqueous acetic acid, 70 °C tandfonline.com
1,10-Phenanthroline-5,6-dione Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine-10,15-dione Ethanol, reflux or Acetic acid, 75 °C tandfonline.com

Nucleophilic and Electrophilic Transformations

N-Alkylation and N-Acylation Reactions

The amino groups of this compound are nucleophilic and readily undergo alkylation and acylation reactions. tandfonline.com These reactions are crucial for introducing various substituents, which can modulate the molecule's biological and chemical properties. tandfonline.com

N-alkylation can be achieved using alkyl halides. For instance, sodium hydride-mediated alkylation with 1,ω-bromochloroalkanes yields N-alkylated intermediates. tandfonline.com N-acylation is also a common transformation. Reaction with cyclobutanecarbonyl chloride in THF gives the corresponding N-acylated product, which can then undergo cyclization. tandfonline.com These derivatization strategies are employed to synthesize a wide range of compounds with potential applications, including antimycobacterial agents. tandfonline.com

Reduction of the Quinone Moiety to Dihydroxynaphthalene Derivatives

The quinone functionality in this compound can be reduced to the corresponding dihydroxynaphthalene derivative. This transformation is significant as it alters the electronic properties of the core structure. For example, 2,3-dihydroxynaphthalene (B165439) can be used as a starting material for the synthesis of other complex molecules, such as 2,3-diphenylbenzo[g]quinoxaline. mdpi.com A method for producing 2,3-diamino-1,4-naphthoquinones involves the reduction of 2-(R-amino)-3-nitro-1,4-naphthoquinone in a solution of ethanol, water, and sodium dithionite (B78146). google.com

Reactivity towards Electrophiles Influenced by Amino Group Electron-Donation

The two amino groups at the C2 and C3 positions of the naphthalene (B1677914) ring are strong electron-donating groups. tandfonline.com This electronic influence makes the molecule highly reactive towards a wide range of electrophilic reagents. tandfonline.com The electron-donating nature of the amino groups enhances the nucleophilicity of the aromatic ring and the amino groups themselves, facilitating various substitution and condensation reactions. tandfonline.com This high reactivity is a key reason why this compound is a versatile building block in organic synthesis, enabling the creation of diverse substituted 1,4-naphthoquinones and annulated heterocyclic compounds with interesting electrochemical and biological properties. tandfonline.com

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Probes for Electronic Structure

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, such as radical ions. While direct EPR studies on the radical ions of 2,3-Diaminonaphthalene-1,4-dione are not extensively documented in the reviewed literature, significant insights can be drawn from studies on its close derivatives.

A detailed investigation into the EPR spectra of the radical cation and anion of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione, a derivative of 2,3-diamino-1,4-naphthoquinone, has been reported. acs.org The hyperfine coupling constants obtained from the experimental EPR spectra were found to be in excellent agreement with density functional theory (DFT) calculations, which provides a high degree of confidence in the structural assignments of the radical species. acs.org

For the radical anion of the derivative, the EPR data, supported by calculations, indicated that the nitrogen atoms are pyramidalized and the methyl groups are inequivalent. acs.org In contrast, the radical cation was found to have a planar five-membered ring. acs.org The thermal stability of these radical ions was also examined, with both the radical cation and anion showing irreversible disappearance at temperatures above 343 K. acs.org

These findings on a closely related derivative suggest that the radical ions of this compound would also exhibit distinct electronic and structural features amenable to EPR investigation. The generation of these radicals, for instance through electrochemical oxidation or reduction, would allow for the determination of hyperfine coupling constants, providing a map of the spin density distribution within the molecules.

Table 1: Spectroscopic Data for 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione Radical Ions

Radical SpeciesKey EPR/Structural FeatureReference
Radical AnionPyramidalized nitrogen atoms, inequivalent methyl groups acs.org
Radical CationPlanar five-membered ring acs.org
Both RadicalsIrreversible disappearance above 343 K acs.org

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

A comprehensive study on the electronic states and photophysics of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione included steady-state and transient UV-visible absorption spectroscopy. acs.org This technique, while not directly measuring fluorescence decay, provides critical information about the excited states by monitoring changes in absorption following photoexcitation. The study also reported the absorption spectra of the parent compounds, 2,3-diamino-1,4-naphthoquinone and 2,3-bis(methylamino)-1,4-naphthoquinone, and interpreted the electronic transitions with the aid of DFT and MS-CASPT2 calculations. acs.org

The investigation of the excited-state dynamics of such compounds is crucial as diaminoquinones with captodatively stabilized biradicaloid character are considered candidates for singlet fission, a process with potential applications in photovoltaics. acs.org The excited-state lifetime is a key parameter in determining the efficiency of such processes.

For related diaminonaphthalene compounds, such as 1,5-diaminonaphthalene and 1,8-diaminonaphthalene, picosecond time-resolved fluorescence measurements have been used to investigate proton transfer in the excited state. These studies determined the deprotonation rate constants and discussed the influence of the amino group positions on the excited-state acidity.

While direct time-resolved fluorescence lifetime data for this compound remains to be reported, the existing photophysical studies on its derivatives lay the groundwork for future investigations into its excited-state dynamics. Such studies would be instrumental in understanding its potential for applications in materials science and photochemistry.

Table 2: Investigated Photophysical Properties of Related Compounds

CompoundTechniqueKey FindingReference
1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dioneTransient UV-visible absorptionCharacterization of electronic states and transitions acs.org
2,3-diamino-1,4-naphthoquinoneSteady-state absorptionInterpretation of electronic transitions acs.org
1,5-diaminonaphthalenePicosecond time-resolved fluorescenceDetermination of excited-state deprotonation rates
1,8-diaminonaphthalenePicosecond time-resolved fluorescenceDetermination of excited-state deprotonation rates

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2,3-diaminonaphthalene-1,4-dione and its derivatives at the atomic level.

Optimization of Ground State Geometries and Conformational Analysis

The optimization of ground state geometries is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, such as 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to determine their ground state geometries. doi.orgcore.ac.uk Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, ensuring the absence of imaginary frequencies. doi.orgcore.ac.uk

In a study of 5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP), a derivative synthesized from this compound, the ground state geometry was optimized using various DFT methods. doi.org A pre-screening of different functionals and basis sets revealed that B3LYP/6-311+G(d,p) was the most suitable method for this system. doi.org

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of molecules are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and optical and electronic properties of a compound.

For 2,3-diamino-1,4-naphthoquinone (DANQ), a notably low band gap of 2.7 eV has been reported, highlighting its potential in applications such as lithium-organic batteries. colab.wsresearchgate.net In the case of the derivative 5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP), the HOMO is localized over the quinoxaline (B1680401) moiety and the hydroxyl group, while the LUMO is situated on the naphthalene-1,4-dione part of the molecule. doi.org The calculated HOMO-LUMO energy gap for HDP was found to be 3.079 eV, suggesting high molecular stability. doi.org

Theoretical calculations on a diquinone-imidazole derivative of DANQ showed a HOMO-LUMO energy gap of 3.3086 eV. researchgate.net This value was observed to decrease significantly upon interaction with cyanide ions, indicating a change in the electronic structure and a corresponding colorimetric response. researchgate.net

A study on a complex synthesized from DANQ, 6,8,15,17-tetrahydrobenzo[b]benzo researchgate.netrsc.orgquinoxalino[2,3-i]phenazine-5,7,9,14,16,18-hexone (TBQPH), involved DFT calculations of its HOMO and LUMO energy levels, as well as those of a related precursor, to understand its electronic behavior in the context of organic batteries. rsc.orgrsc.org

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2,3-Diamino-1,4-naphthoquinone (DANQ)--2.7 colab.wsresearchgate.net
5-Hydroxydibenzo[a,i]phenazine-8,13-dione (HDP)--3.079 doi.org
Diquinone-imidazole derivative--3.3086 researchgate.net

Prediction of Absorption Spectra through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By simulating the vertical electronic excitations from the ground state, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, providing valuable comparisons with experimental UV-vis spectra.

For 1,4-naphthoquinone 2-iminothiazole hybrids derived from this compound, TD-DFT calculations have been performed to obtain their absorption spectra in various solvents, such as THF, DMSO, and acetic acid, using the Polarizable Continuum Model (PCM). doi.org The computed absorption wavelengths have shown good agreement with the experimental data. doi.org

Similarly, for 5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP), TD-DFT calculations at the B3LYP/6-311+G(d,p) level with the Conductor-like Polarizable Continuum Model (CPCM) were used to assess the vertical excitation spectra in different solvents. doi.org The theoretical absorption maxima were found to be comparable to the experimentally determined values. doi.org

Elucidation of Reaction Mechanisms and Energy Landscapes via Gibbs Free Energy Calculations and Fukui Function Analysis

Computational methods are instrumental in elucidating reaction mechanisms and understanding the reactivity of molecules. Gibbs free energy calculations can predict the spontaneity of a reaction, while Fukui function analysis helps to identify the most reactive sites within a molecule.

In a study of the organic cathode material TBQPH, synthesized from this compound, DFT calculations of the Gibbs free energy (ΔG) were conducted to investigate the redox reactions involved in its function within a zinc-organic battery. rsc.orgrsc.org These calculations helped to verify the contributions of different ions to the charge storage mechanism. rsc.orgrsc.org

Furthermore, Fukui function analysis was performed on the oxidized state of TBQPH to identify the specific reactive sites for nucleophilic attack during the reduction process. rsc.orgrsc.orgresearchgate.net The results indicated that the carbonyl oxygen atoms at the central position of the molecule possess the highest reactivity. rsc.orgrsc.orgresearchgate.net

Molecular Mechanics and Semi-Empirical Methods for Conformational Preferences (e.g., MM2 calculations)

While DFT provides high accuracy, molecular mechanics methods like MM2 offer a computationally less expensive approach for exploring the conformational landscape of large molecules. researchgate.net These methods are particularly useful for initial conformational searches to identify low-energy structures that can then be further refined with more accurate quantum mechanical calculations. Although the search results mention the use of MM2 for conformational studies, specific applications to this compound were not detailed in the provided context. researchgate.net

Computational Insights into Charge Transport and Material Design Parameters

Computational studies play a pivotal role in the rational design of organic materials for electronic applications by predicting their charge transport properties. The addition of amino groups at the 2- and 3-positions of the 1,4-naphthoquinone ring to yield 2,3-diamino-1,4-naphthoquinone (DANQ) has been shown to be a key molecular modification for improving the performance of lithium-organic batteries. colab.ws This substitution leads to an exceptionally low band gap and a significant enhancement in the lithium diffusion rate compared to the parent naphthoquinone. colab.ws

Docking studies of this compound derivatives have been used to understand their binding modes with biological targets, providing insights for drug design. nih.gov For instance, the predicted interaction of both the unsubstituted and substituted amine groups of these derivatives with specific amino acid residues in a receptor highlights their potential as selective ligands. nih.gov

Furthermore, the design of novel organic compounds for applications such as zinc-ion batteries has been guided by computational analysis of their charge storage mechanisms and reaction kinetics. rsc.org By understanding the synergistic effects of different functional groups within a molecule, as in the case of TBQPH, it is possible to design electrode materials with enhanced capacity and stability. rsc.orgrsc.org

Redox Chemistry and Electrochemical Behavior

Electrochemical Characterization Techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

The electrochemical properties of 2,3-diaminonaphthalene-1,4-dione and its derivatives are primarily investigated using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set limit, the ramp is inverted. This cycle can be repeated multiple times. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the redox processes of a species in solution. For this compound, CV is instrumental in determining its oxidation and reduction potentials, the stability of its redox products, and the kinetics of electron transfer. researchgate.net Studies have utilized CV to investigate the electropolymerization of 2,3-diaminonaphthalene (B165487), revealing the formation of electroactive polymer films on electrode surfaces. researchgate.net For instance, the cyclic voltammogram of 2,3-dihydrophthalazine-1,4-dione, a related compound, shows a quasi-reversible two-electron process, highlighting the utility of CV in elucidating reaction mechanisms. researchgate.net

Differential Pulse Voltammetry (DPV) is a voltammetric method that offers higher sensitivity and better resolution than CV. openaccesspub.org In DPV, small, constant-amplitude pulses are superimposed on a linearly increasing voltage ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. openaccesspub.org This technique is particularly effective in minimizing the background charging current, thereby enhancing the signal-to-noise ratio. While specific DPV studies on this compound are not extensively detailed in the provided context, the technique's principles make it highly suitable for quantifying low concentrations of this compound or its reaction products in various media.

Determination of Electrochemical Reduction and Oxidation Potentials

The electrochemical reduction and oxidation potentials are fundamental properties of a redox-active molecule like this compound. These potentials indicate the energy levels at which the compound will accept or donate electrons.

Research conducted in acetonitrile (B52724) has reported the electrochemical reduction and oxidation potentials for 2,3-diamino-1,4-naphthoquinone. researchgate.net The presence of both electron-donating amino groups and electron-withdrawing carbonyl groups on the naphthalene (B1677914) core influences these potentials. The formal redox potential of poly(2,3-diaminonaphthalene) films has been determined to be approximately -0.20 V versus a sodium chloride saturated calomel (B162337) electrode in a 0.2 M NaClO4 aqueous solution at pH 1.0. researchgate.net This value is indicative of the redox activity of the phenazine (B1670421) rings that form the electroactive sites within the polymer structure. researchgate.net

Compound/DerivativeRedox Potential (V)Reference ElectrodeConditions
Poly(2,3-diaminonaphthalene)~ -0.20Sodium Chloride Saturated Calomel Electrode0.2 M NaClO4 aqueous solution (pH 1.0)

This table is generated based on available data and will be updated as more specific potential values for the monomer are reported.

Investigation of Standard Heterogeneous Electron Transfer Rate Constants

The standard heterogeneous electron transfer rate constant (k⁰) is a measure of the kinetic facility of a redox reaction at an electrode surface. A high k⁰ value signifies a rapid electron transfer process (a reversible system), while a low value indicates slower kinetics (a quasi-reversible or irreversible system).

The Nicholson method is a common approach used in conjunction with cyclic voltammetry to determine k⁰. basinc.com This method relates the peak separation (ΔEp) in a cyclic voltammogram to a kinetic parameter from which k⁰ can be calculated. basinc.com For 2,3-diamino-1,4-naphthoquinone and its N-alkylated derivatives, the standard heterogeneous electron transfer rate constants have been studied in acetonitrile. researchgate.net These studies are crucial for understanding the intrinsic reactivity of the molecule at an electrode interface. The determination of these rate constants provides deeper insight into the electrochemical behavior and is essential for designing efficient electrochemical devices. basinc.comresearchgate.net

Spectroelectrochemistry for the Detection and Characterization of Radical Anions and Cations

Spectroelectrochemistry is a powerful analytical technique that combines electrochemical methods with spectroscopy (typically UV-Visible or EPR). This allows for the in-situ generation and characterization of electrochemically generated species, such as radical anions and cations.

For amino-substituted 1,4-naphthoquinones, including 2,3-diamino-1,4-naphthoquinone, spectroelectrochemistry has been employed to obtain the absorption spectra of their radical anions and cations. researchgate.net By applying a specific potential to generate the radical species, its corresponding absorption spectrum can be recorded simultaneously. This provides direct evidence for the formation of these transient species and offers valuable information about their electronic structure. Such studies are particularly relevant as these compounds are considered captodative biradicaloids, making them of interest for photophysical studies. researchgate.net

Multi-Redox Processes and Their Implications for Electropolymerization

The electrochemical behavior of 2,3-diaminonaphthalene often involves multiple redox steps, which can lead to the formation of a polymer film on the electrode surface through a process called electropolymerization.

The electro-oxidative polymerization of diaminonaphthalenes, including the 2,3-isomer, has been demonstrated. researchgate.net The initial oxidation of the amino groups can lead to the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. The resulting poly(2,3-diaminonaphthalene) is a ladder-type polymer containing phenazine rings as the primary electroactive sites. researchgate.net This polymer film itself is electroactive and can exhibit its own set of redox peaks in a cyclic voltammogram. researchgate.net These polymer-modified electrodes have shown excellent electrocatalytic activity, for instance, in the reduction of oxygen to hydrogen peroxide in acidic solutions. rsc.org The ability to form a stable, electroactive polymer film opens up possibilities for applications in sensors, electrocatalytic systems, and energy storage devices. researchgate.netrsc.org

Charge Storage Mechanisms in Advanced Electrochemical Systems

The rich redox chemistry of this compound and its polymeric form makes it a candidate for use in advanced electrochemical energy storage systems, such as batteries. The charge storage mechanism in these materials often involves the reversible redox reactions of the organic molecules.

Photophysical Properties and Photochemistry

UV-Vis Absorption and Fluorescence Emission Characteristics of DANQ and its Derivatives

The electronic absorption and emission spectra of DANQ and its derivatives are governed by the π-conjugated naphthoquinone system, which is modulated by the electronic nature of its substituents. The parent 2,3-diaminonaphthalene (B165487) (the reduced, non-dione form) exhibits absorption and emission spectra that are characteristic of naphthalenic compounds. photochemcad.comsigmaaldrich.com For instance, data from the PhotochemCAD database shows specific spectral bands for 2,3-diaminonaphthalene in various solvents. photochemcad.com

Derivatization of the core structure significantly influences the spectral properties. The introduction of the dione (B5365651) group to form DANQ, and further substitution on the amino groups or the aromatic ring, leads to shifts in the absorption and emission maxima. Generally, the spectra of these compounds feature broad absorption bands in the UV and visible regions, corresponding to π→π* and n→π* electronic transitions. researchgate.net The amino groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption and emission bands compared to the unsubstituted naphthoquinone.

For example, studies on related diamine derivatives show that extended conjugation results in red-shifted and broadened UV-Vis spectra. researchgate.net The fluorescence of these compounds is often pronounced, a property exploited in the development of fluorescent probes. 2,3-Diaminonaphthalene itself is a well-known fluorometric reagent that reacts with nitrite (B80452) to form the highly fluorescent 1H-naphthotriazole, which has distinct excitation and emission maxima. biotium.commedchemexpress.com

Below are tables summarizing typical UV-Vis absorption and fluorescence emission data for related compounds, illustrating the range of observed properties.

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) of DANQ Analogs and Derivatives

CompoundSolventλ_max (nm)Reference
2,3-DiaminonaphthaleneMethanolNot Specified photochemcad.com
2,3-Diaminophenazine (oxOPD)Phosphate Buffer (pH 5.0)~420 researchgate.net
Diamine 3 (a triarylimidazole precursor)DMSO305 researchgate.net

Interactive Data Table: Fluorescence Emission Maxima (λ_em) of DANQ Analogs and Derivatives

CompoundSolventExcitation λ_ex (nm)Emission λ_em (nm)Reference
2,3-Diaminonaphthalene (derivatized with NaNO₂)0.5 M Na carbonate (pH 10.0)364406 sigmaaldrich.com
1H-Naphthotriazole (from 2,3-Diaminonaphthalene)Not Specified375450 medchemexpress.com
PEI1 (Polyetherimide from Diamine 3)DMSO312445 researchgate.net

Excited-State Dynamics and Lifetimes Probed by Time-Resolved Fluorescence and Transient Absorption Spectroscopy

To understand the fate of DANQ and its derivatives after light absorption, researchers employ sophisticated spectroscopic techniques like time-resolved fluorescence and transient absorption spectroscopy (TAS). youtube.comyoutube.com These methods provide insights into the lifetimes of excited states and the pathways of their decay, which can include fluorescence, intersystem crossing to triplet states, or photochemical reactions. youtube.comrsc.org

Transient absorption spectroscopy involves exciting a sample with a short laser pulse (the "pump") and monitoring the change in absorbance over time with a second pulse (the "probe"). youtube.com This allows for the detection of short-lived species such as singlet excited states, triplet states, and radicals. youtube.com For example, studies on other 1,4-naphthoquinone (B94277) derivatives using nanosecond laser flash photolysis have successfully identified the formation of triplet states and semiquinone radicals as key intermediates following photoexcitation. nih.gov The quenching of these triplet states by various electron or hydrogen-atom donors has also been quantified, revealing how their reactivity is influenced by solvent polarity and substituents. acs.org

Time-resolved fluorescence measurements complement TAS by directly monitoring the decay of the fluorescent singlet excited state (S₁). The fluorescence lifetime (τ) is a crucial parameter, indicating how long the molecule remains in its excited state before returning to the ground state. These lifetimes can be on the picosecond to nanosecond timescale and are sensitive to the molecule's environment and structure. While specific lifetime data for DANQ is scarce in the literature, studies on analogous systems provide a framework for understanding its likely behavior.

Research into Singlet Fission Phenomena in DANQ Derivatives

Singlet fission is a photophysical process where a singlet exciton (B1674681) (S₁), generated by the absorption of a single photon, converts into two triplet excitons (2 x T₁). wikipedia.org This phenomenon is of great interest for enhancing the efficiency of photovoltaic devices, as it can potentially double the number of charge carriers generated per photon. wikipedia.org The primary energetic requirement for singlet fission is that the energy of the singlet state is at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). wikipedia.org

The most well-studied materials for singlet fission are polyacenes, such as pentacene (B32325) and tetracene. wikipedia.org However, there is growing interest in designing new molecules that can undergo this process. Research has extended to naphthoquinone-based moieties to explore their potential as singlet fission materials. researchgate.net The electronic structure of the quinoid system, which can be tuned by substituents, makes it a candidate for meeting the energetic requirements for singlet fission. Computational studies are being used to screen for derivatives, including those of anthraquinones (which are structurally related to naphthoquinones), that possess the desired excited-state energy levels. researchgate.net

While direct experimental evidence of singlet fission in 2,3-Diaminonaphthalene-1,4-dione itself has not been prominently reported, its structural relation to classes of compounds under active investigation for this phenomenon suggests it is a plausible area for future research. The combination of the naphthalene (B1677914) core and the donor-acceptor character could provide a means to tune the S₁ and T₁ energy levels to satisfy the conditions for singlet fission.

Photochemical Reactions and Photo-induced Processes

Upon absorption of light, DANQ and its derivatives can undergo various chemical transformations. The presence of two adjacent amino groups and the quinone ring system makes DANQ a versatile precursor for the synthesis of a wide range of heterocyclic compounds. tandfonline.com

A key photochemical application of DANQ derivatives is their use as photo-initiators in polymer chemistry. tandfonline.com In this process, the absorption of light leads to the generation of reactive species (radicals or cations) that initiate a polymerization chain reaction.

The general photochemistry of naphthoquinones is well-documented and includes several types of reactions:

Photoacylation: 1,4-naphthoquinones can react with aldehydes upon irradiation to form acylated hydroquinones. researchgate.netmdpi.com

[2+2] Photocycloadditions: The excited state of the naphthoquinone can undergo cycloaddition reactions with alkenes. researchgate.net

Hydrogen Abstraction: The triplet excited state of naphthoquinones can abstract hydrogen atoms from suitable donors (like solvents or other molecules), leading to the formation of semiquinone radicals. nih.govacs.org

Nucleophilic Addition: The photoexcited triplet state of 1,4-naphthoquinone can undergo nucleophilic addition by water, leading to the formation of hydroxy-naphthoquinones. nih.gov

These fundamental photochemical reactions of the naphthoquinone core are expected to be relevant for DANQ, although the reactivity will be modulated by the presence of the amino substituents.

Influence of Molecular Structure and Solvent Environment on Photophysical Response

The photophysical properties of DANQ and its derivatives are highly sensitive to both their specific molecular structure and the surrounding solvent environment. This sensitivity is a hallmark of many fluorescent dyes and is crucial for their application as sensors.

Influence of Molecular Structure: The nature of substituent groups on the naphthoquinone skeleton can significantly alter the absorption and emission characteristics.

Electron-donating vs. Electron-withdrawing groups: The amino groups in DANQ are strong electron donors. Modifying these groups or adding other substituents to the aromatic ring changes the energy of the molecular orbitals. This, in turn, shifts the absorption and emission wavelengths and can affect the fluorescence quantum yield. nih.gov

Steric Effects: Bulky substituents can cause twisting in the molecular structure, which can disrupt π-conjugation and affect the electronic properties, often leading to changes in fluorescence intensity.

Influence of Solvent Environment (Solvatochromism): Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation.

Solvent Polarity: For many donor-acceptor molecules like DANQ, the excited state is more polar than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov The magnitude of this shift can be correlated with solvent polarity parameters to provide information about the change in dipole moment upon excitation.

Intramolecular Charge Transfer (ICT) Mechanisms in Fluorescent Systems

The concept of intramolecular charge transfer (ICT) is fundamental to understanding the fluorescence of many organic molecules, including potentially DANQ and its derivatives. An ICT process occurs in molecules that contain both an electron-donating (D) and an electron-accepting (A) moiety linked by a π-conjugated system.

In the case of DANQ, the amino groups (-NH₂) serve as the electron-donating part, while the carbonyl groups of the quinone system act as the electron-accepting part. Upon absorption of a photon, an electron is promoted from the ground state to an excited state. In D-A systems, this excitation can result in a significant transfer of electron density from the donor to the acceptor, creating a highly polar, charge-separated excited state (D⁺-π-A⁻).

This ICT state has several important consequences for the molecule's photophysics:

Large Stokes Shift: The significant change in dipole moment between the ground state and the ICT excited state often results in a large Stokes shift (the energy difference between the absorption and emission maxima).

Solvatochromism: As mentioned previously, the highly polar nature of the ICT state makes its energy highly dependent on the polarity of the surrounding solvent. This strong solvatochromism is a key characteristic of ICT-based fluorophores.

Dual Fluorescence: In some cases, both a "locally excited" (LE) state (where the excitation is confined to either the donor or acceptor part) and the ICT state can be emissive, leading to two distinct fluorescence bands. The relative intensity of these bands can be highly sensitive to the environment.

While direct studies detailing the ICT mechanism in DANQ are not widely available, its molecular D-A structure strongly suggests that ICT processes play a crucial role in defining its fluorescence properties, particularly its sensitivity to the local environment.

Coordination Chemistry and Metal Complexation

Principles of Interaction with Metal Ions via Amino and Dione (B5365651) Functionalities

The primary mode of interaction between 2,3-Diaminonaphthalene-1,4-dione and metal ions is through its two adjacent amino groups. These vicinal diamines provide an ideal bidentate chelation site, allowing DANQ and its derivatives to bind strongly with a single metal center. The presence of two nitrogen atoms in such close proximity facilitates the formation of a stable five-membered ring upon complexation.

This high reactivity is attributed to the two adjacent amino functions, which allow for reactions with a variety of electrophilic centers, including metal ions. tandfonline.com The dione functionalities, while not typically the primary binding site for metal ions in this context, play a crucial role in modulating the electronic properties of the entire molecule. They act as electron-withdrawing groups, influencing the electron density on the naphthalene (B1677914) ring system and the donor strength of the amino groups. This electronic interplay is fundamental to the resulting complexes' electrochemical and photophysical characteristics.

Synthesis and Spectroscopic Characterization of Coordination Complexes (e.g., Ruthenium complexes)

The versatility of DANQ as a precursor allows for the synthesis of more elaborate ligands, which are then used to form coordination complexes. A notable example involves the reaction of DANQ with 1,10-phenanthroline-5,6-dione (B1662461) in ethanol (B145695) or acetic acid. This reaction yields a larger, annulated ligand, benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine-10,15-dione. tandfonline.com

This extended ligand has been widely used to synthesize ruthenium complexes, which have demonstrated notable spectroscopic and electrochemical properties. tandfonline.com The synthesis of such complexes typically involves reacting the DANQ-derived ligand with a suitable ruthenium precursor, such as a ruthenium(II) salt, in a solvent like ethanol or acetonitrile (B52724). nih.govtsu.edu

The resulting metal complexes are then rigorously characterized using a suite of spectroscopic techniques:

NMR Spectroscopy: Techniques like ¹H NMR, and 2D NMR (COSY, HSQC) are used to elucidate the structure of the complex, confirming the coordination of the ligand to the metal center. nih.gov

FT-IR Spectroscopy: Infrared spectroscopy helps identify the vibrational modes of the molecule. Changes in the vibrational frequencies of the amino groups and the quinone's carbonyl groups upon complexation provide direct evidence of metal binding. tsu.edu

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are characterized by intense bands in the visible region, often arising from metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many ruthenium polypyridyl complexes. nih.govtsu.edu

Luminescence Spectroscopy: This technique measures the emission of light from the complex after electronic excitation and is crucial for evaluating its potential in applications like sensors or photodynamic therapy. nih.gov

Electrochemical and Photophysical Investigations of DANQ-Based Metal Complexes

The electrochemical and photophysical properties of metal complexes determine their suitability for various applications. Investigations into DANQ-based metal complexes, particularly those involving ruthenium, have revealed significant findings.

Ruthenium complexes derived from ligands made from DANQ are known to possess favorable electrochemical properties. tandfonline.com However, studies have shown that these specific complexes are often not luminescent and perform poorly as singlet oxygen sensitizers, which can limit their application in certain photodynamic therapies. tandfonline.com

The photophysical and electrochemical properties are typically summarized with key parameters, as shown in the table below, which presents representative data for analogous ruthenium complexes to illustrate the typical findings.

Complex TypeAbsorption λ_max (nm)Emission λ_em (nm)Redox Potential (E_ox, V vs. SCE)Key Finding
Ru(II) Polypyridyl~450~620+1.2 to +1.4Strong visible absorption and emission.
DANQ-Ru ComplexData not specifiedNot luminescent tandfonline.comData not specifiedGood electrochemical properties but poor luminescence. tandfonline.com
Ru-Histamine ComplexVisible regionVisible regionNot specifiedExhibits photorelease of ligand upon irradiation. nih.gov

This table combines specific findings for DANQ-based complexes with illustrative data from analogous compounds to provide context.

Role of DANQ in Designing High-Capacity Organic Cathodes for Energy Storage Devices

The naphthoquinone structure within DANQ is a redox-active moiety, making it a candidate for applications in energy storage. Organic electrode materials are of growing interest for lithium-ion and other battery technologies due to their potential for sustainability, low cost, and structural diversity. The quinone functional groups can undergo reversible redox reactions, enabling the storage and release of charge.

While the core structure of DANQ is promising for such applications, the available research primarily focuses on its use in synthesizing heterocyclic compounds and coordination complexes for sensing and photophysical studies. tandfonline.com Detailed investigations and specific data regarding the performance of this compound itself as a high-capacity organic cathode were not prominent in the surveyed literature. However, the broader class of naphthalene diimides and other quinone derivatives has been explored as electron-accepting organic materials, suggesting a potential avenue for future research with DANQ-based structures. beilstein-journals.org

Advanced Materials Applications and Functionalization

Utilization in Organic Photovoltaics (OPVs) as Non-Fullerene Acceptors (NFAs)

The field of organic photovoltaics is actively seeking alternatives to traditional fullerene-based acceptors to overcome their limitations in spectral absorption and energy level tunability. Non-fullerene acceptors (NFAs) represent a promising path forward, and derivatives of naphthalene (B1677914) are being explored for this purpose. While direct research on 2,3-Diaminonaphthalene-1,4-dione as an NFA is limited, related structures based on naphthoquinone and naphthalimide have shown potential.

For instance, non-fullerene acceptors incorporating a quinoxalineimide moiety, which can be synthesized from diamine precursors, have demonstrated high power conversion efficiencies. Two such NFAs, QIP-4F and QIP-4Cl, when blended with the polymer donor P2F-EHp, resulted in devices with a power conversion efficiency of up to 13.3% and a high open-circuit voltage of 0.94 V. rsc.org Naphthalene diimide derivatives have also been investigated as viable non-fullerene acceptors, showing favorable charge transport properties. youtube.com These findings suggest that the electron-accepting naphthoquinone core of this compound, combined with its functional amino groups that allow for structural modification, makes it a plausible candidate for the design of novel NFAs. The development of such acceptors is crucial for enhancing the efficiency and stability of organic solar cells. rsc.orgaps.orgnih.gov

Development of Organic Electronics and Semiconductor Materials (e.g., aza-acenequinone derivatives, BBL-like polymers)

The rigid, planar structure and rich electronic properties of this compound make it an excellent precursor for various organic semiconductor materials.

One significant application is in the synthesis of aza-acenequinone derivatives . Through a cyclization reaction of its amino groups, this compound can be converted into 1H-naphtho[2,3-d]imidazole-4,9-dione (IMNQ). acs.org This transformation creates a heteroaromatic imidazole (B134444) ring fused to the naphthoquinone framework. Such a modification has been shown to enhance the redox potential of the molecule by delocalizing the electron distribution, a desirable trait for electronic applications. acs.org

Furthermore, the diamine functionality of the compound suggests its potential use in creating BBL-like polymers . BBL, or poly(benzimidazobenzophenanthroline), is a type of ladder polymer known for its exceptional thermal stability and electronic properties. aps.orgnih.gov The standard synthesis for BBL involves the polycondensation of 1,2,4,5-tetraaminobenzene with 1,4,5,8-naphthalenetetracarboxylic acid. nih.govgoogle.comdtic.mil While this does not directly use this compound, the fundamental reaction involves the formation of imidazole rings from ortho-diamine precursors. The structure of this compound, with its adjacent amine groups and dione (B5365651) functionality, offers a pathway to synthesize novel, soluble BBL-like ladder polymers with tailored electronic properties. rsc.org The development of such polymers is of great interest for applications in transistors and thermoelectric devices.

Application as Cathode Materials in Lithium-Organic Batteries and Aqueous Zinc-Organic Batteries

The redox-active quinone groups of this compound make it a highly promising candidate for cathode materials in rechargeable batteries.

In the realm of Lithium-Organic Batteries , 2,3-diamino-1,4-naphthoquinone (DANQ) has been demonstrated as a high-performance cathode material. acs.org A key challenge for organic battery materials is their tendency to dissolve in the electrolyte, leading to poor cycle life. However, the amino groups in DANQ allow it to be covalently linked to the surfaces of a cathode framework, mitigating this issue. acs.org Batteries utilizing DANQ have shown remarkable performance, with a high discharge capacity of 250 mAh g⁻¹ and excellent stability, retaining 99% of their capacity after 500 cycles. acs.org Theoretical calculations and experimental results indicate that the addition of the amino groups significantly lowers the band gap to 2.7 eV and enhances the lithium diffusion rate by over 20 times compared to unmodified naphthoquinone. acs.org

Cathode Material Battery Type Discharge Capacity Cycling Stability Key Advantage
2,3-diamino-1,4-naphthoquinone (DANQ)Lithium-Organic250 mAh g⁻¹99% capacity retention after 500 cyclesEnhanced Li diffusion and covalent linking to framework. acs.org
1H-naphtho[2,3-d]imidazole-4,9-dione (IMNQ)Lithium-Organic--0.15 V higher redox potential than DANQ. acs.org
Naphthoquinone (NQ) CompositeAqueous Zinc-Organic333.5 mAh g⁻¹ (initial)41% capacity retention after 1000 cyclesHigh initial capacity. researchgate.netacs.org
APh-NQ CompositeAqueous Zinc-Organic-68.3% capacity retention after 1000 cyclesImproved stability through functional group modification. researchgate.netacs.org

For Aqueous Zinc-Organic Batteries , which are gaining attention for their low cost and high safety, naphthoquinone-based materials are also being explored. researchgate.netacs.org While direct studies on this compound in this context are emerging, research on related compounds provides valuable insights. For example, a composite cathode using naphthoquinone (NQ) trapped within a carbon nanotube framework exhibited a high initial capacity of 333.5 mAh g⁻¹. researchgate.netacs.org Modifying the naphthoquinone structure with functional groups, such as in 2-((4-hydroxyphenyl) amino) naphthalene-1,4-dione (APh-NQ), has been shown to significantly improve cycling stability. researchgate.netacs.org Given the demonstrated success of the amino groups in the lithium battery context, this compound is a strong candidate for developing high-performance, stable cathodes for aqueous zinc-organic batteries. sciopen.com

Integration into Covalent Organic Frameworks (COFs) Research

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them suitable for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the connection of organic building blocks through strong covalent bonds. researchgate.net The structure of this compound, possessing two reactive amine groups, makes it a potential building block for constructing novel COFs.

COFs are typically synthesized through the condensation reaction of monomers with complementary functional groups, such as amines and aldehydes, to form imine linkages. researchgate.netresearchgate.net For instance, benzimidazole-linked polymers (BILPs), which are structurally related to the imidazole ring that can be formed from this compound, are created through the condensation of aryl-o-diamines and aryl-aldehydes. osti.gov These materials exhibit high porosity and have been explored for gas separation applications. osti.gov

While specific examples of COFs synthesized directly from this compound are not yet prominent in the literature, its bifunctional nature is well-suited for this purpose. It could be reacted with multi-aldehyde linkers to form a 2D or 3D framework. The resulting COF would feature redox-active naphthoquinone units integrated directly into the porous structure, potentially leading to materials with interesting electronic and catalytic properties, for example, as a recyclable photocatalyst. rsc.org The development of such COFs could be advanced through techniques like liquid/solid interface synthesis to create high-quality thin films for electronic devices. nih.gov

Role as Photo-initiators in Polymer Chemistry

Photo-initiators are molecules that, upon absorbing light, generate reactive species to initiate polymerization. This technology is central to applications like UV curing of coatings, inks, and 3D printing. Derivatives of naphthalene, specifically naphthalimides and naphthoquinones, have been investigated as effective photo-initiators for both free-radical and cationic polymerization under visible light. researchgate.netacs.orgmdpi.combohrium.com

The ability of these compounds to initiate polymerization is highly dependent on their chemical structure. For example, studies on 5-hydroxy-1,4-naphthoquinone (5HNQ) and 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) show that the position of the hydroxyl group significantly impacts their photo-initiation ability. bohrium.com These naphthoquinone derivatives, when combined with additives like iodonium (B1229267) salts or amines, can form highly efficient photo-initiating systems for acrylate (B77674) and vinyl ether monomers under blue LED light. bohrium.com The mechanism often involves the generation of initiating radicals from the triplet excited state of the naphthoquinone through an intermolecular electron or hydrogen transfer reaction. researchgate.net

Given that this compound is a derivative of 1,4-naphthoquinone (B94277), it is a strong candidate for development as a novel photo-initiator. Its amino groups could be functionalized to tune its absorption spectrum and enhance its photo-initiating efficiency. The development of new, highly efficient, and visible-light-sensitive photo-initiators is a continuous goal in polymer chemistry, and the naphthoquinone scaffold provides a promising platform for this research. rsc.org

Analytical Methodologies and Chemosensing Applications

Development of Fluorometric Detection Assays for Specific Analytes

The structure of 2,3-Diaminonaphthalene-1,4-dione makes it an excellent starting material for building fluorescent chemosensors. By reacting it with other molecules, scientists can construct larger, more complex systems designed to selectively interact with and signal the presence of specific ions.

Iodide Ion Detection: A notable application is the synthesis of a chemosensor for the selective detection of iodide ions. This is achieved through a condensation reaction between this compound and 2-hydroxynaphthoquinone. The resulting product, 5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP), functions as a fluorescent sensor for iodide. researchgate.net When iodide ions are introduced to a solution of HDP, the fluorescence intensity at an emission wavelength of 565 nm is significantly reduced. researchgate.net This "turn-off" response allows for the quantification of iodide. The probe demonstrates high sensitivity, with a calculated detection limit of 21 nM, and exhibits excellent selectivity for iodide over other common anions. researchgate.net

Fluoride (B91410) Ion Detection: Derivatives of this compound have also been engineered for fluoride ion sensing. Schiff bases can be prepared by reacting the dione (B5365651) with specific aromatic aldehydes. tandfonline.com Metal complexes of these Schiff bases, particularly those involving Co(II), Ni(II), and Cu(II), have been shown to act as selective colorimetric sensors for fluoride ions. tandfonline.com

While derivatives are used for iodide and fluoride, the literature does not prominently feature fluorometric assays for nitrite (B80452), nitrate, or alkaline phosphatase activity that specifically use this compound as the starting precursor. Such applications are more commonly associated with its related compound, 2,3-Diaminonaphthalene (B165487) (DAN).

Design of Colorimetric Sensing Platforms

Colorimetric sensors provide a straightforward analytical method where the presence of an analyte is indicated by a change in color visible to the naked eye. Derivatives of this compound have been successfully employed to create such platforms.

The same 5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP) probe used for the fluorometric detection of iodide also functions as a colorimetric sensor. researchgate.net In the absence of iodide, the HDP solution has a specific absorption profile. Upon the addition of iodide ions, the UV-Vis spectrum changes markedly: the original absorption band at 405 nm disappears, while a new, distinct absorption band emerges at 517 nm. researchgate.net This clear shift in the absorption spectrum results in a visual color change, signaling the presence of iodide.

Similarly, metal complexes of Schiff bases derived from this compound serve as colorimetric sensors for fluoride ions, undergoing a visual change upon interaction with the anion. tandfonline.com

Table 1: Sensing Applications of this compound Derivatives

Sensor Derivative Target Analyte Detection Method Principle of Detection Key Findings
5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP) Iodide (I⁻) Fluorometric Reduction in fluorescence intensity at 565 nm. Detection limit of 21 nM; high selectivity. researchgate.net
5-hydroxydibenzo[a,i]phenazine-8,13-dione (HDP) Iodide (I⁻) Colorimetric Disappearance of absorption band at 405 nm and appearance of a new band at 517 nm. Provides a visual color change for detection. researchgate.net
Metal complexes of Schiff bases Fluoride (F⁻) Colorimetric Change in color upon binding of fluoride ions. Selective for fluoride ions. tandfonline.com

This table summarizes the analytical applications developed from the precursor this compound.

Application in Solid Phase Extraction-Flow Injection Systems for Analytical Purposes

Currently, there is no significant information available in the reviewed literature describing the direct application or derivatization of this compound for use in solid phase extraction (SPE) or flow injection analysis (FIA) systems. These analytical techniques are more commonly associated with the related compound 2,3-Diaminonaphthalene (DAN), particularly for the detection of selenium. sigmaaldrich.com

Engineering of Novel Ratiometric Fluorescent Probes

Ratiometric fluorescent probes are advanced sensors that can provide more accurate and reliable results by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes interference from environmental factors. While derivatives of this compound are effective fluorescent probes, they are primarily described as operating via a "turn-off" mechanism or a spectral shift rather than a ratiometric response. researchgate.net For instance, the HDP sensor for iodide exhibits a quenching of fluorescence at a single wavelength, not a ratiometric change between two emission peaks. researchgate.net The development of probes specifically engineered to be ratiometric from this particular dione is not extensively documented in existing research.

Investigation of Molecular Recognition by Host Molecules

The study of molecular recognition involves examining how a molecule (the guest) fits into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or calixarene. This interaction can alter the guest's chemical and photophysical properties, forming the basis for new sensors. However, investigations into the molecular recognition of this compound with host molecules like cyclodextrins and calixarenes have not been reported in the reviewed scientific literature. Such studies have been performed on the related compound 2,3-Diaminonaphthalene (DAN).

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The reactivity of DANQ's adjacent amino groups provides a foundation for synthesizing a wide array of heterocyclic compounds. tandfonline.combohrium.com Future research is focused on discovering and optimizing new reaction pathways to create highly functionalized DANQ derivatives.

Key areas of exploration include:

Multi-component Reactions: One-pot, multi-component condensation reactions are being investigated to synthesize complex molecules, such as 2,3-dihydro-1H-pyrazol-4-ylnaphthalene-1,4-diones, in an efficient and atom-economical manner. bohrium.com

Cyclization and Annulation Reactions: The development of novel cyclization and annulation strategies will enable the construction of diverse heterocyclic systems fused to the naphthoquinone core. bohrium.comresearchgate.net This includes the synthesis of mono-, bi-, tri-, and tetracyclic heterocycles. bohrium.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is being used to synthesize 1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids, which have shown promise in various applications. researchgate.net

Microwave-Assisted Reactions: The use of microwave irradiation is being explored as an efficient tool to accelerate reactions and improve yields in the synthesis of DANQ-based molecules. researchgate.net

Researchers are also investigating the use of various catalytic systems to control the selectivity and efficiency of these reactions. This includes the use of p-toluenesulfonic acid and copper catalysts. bohrium.comresearchgate.net

Reaction TypeReagents/CatalystsProduct ClassReference
Multi-component CondensationEthyl acetoacetate, 4-(trifluoromethyl)phenylhydrazine, aromatic aldehydes, p-toluenesulfonic acid2,3-dihydro-1H-pyrazol-4-ylnaphthalene-1,4-diones bohrium.com
CyclizationN-aroylthioureas, α-bromoketones1,4-naphthoquinone (B94277) 2-iminothiazole hybrids researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, aromatic azides1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids researchgate.net

Advanced Computational Design and Prediction of Functionalized DANQ Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new DANQ derivatives with specific functionalities. By employing theoretical calculations, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts.

Future research in this area will focus on:

Predicting Electronic and Photophysical Properties: Computational methods are being used to understand the electronic states and photophysical behavior of DANQ and its derivatives. osti.gov This knowledge is crucial for designing molecules for applications in areas like singlet fission and photoinitiation. researchgate.netosti.gov

Structure-Property Relationships: Advanced computational models will help to establish clear relationships between the molecular structure of DANQ derivatives and their resulting properties. This will enable the rational design of molecules with optimized performance for specific applications.

Virtual Screening: High-throughput virtual screening of large libraries of potential DANQ derivatives will allow for the rapid identification of promising candidates for synthesis and experimental validation.

Integration of DANQ into Complex Supramolecular Architectures

The ability of DANQ and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive components for the construction of complex supramolecular assemblies.

Future research directions include:

Self-Assembling Systems: Investigating the self-assembly of DANQ-based molecules into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. These structures could find applications in drug delivery, sensing, and materials science.

Host-Guest Chemistry: Designing DANQ-based macrocycles and cages that can selectively bind to guest molecules. This could lead to the development of new sensors, catalysts, and separation materials.

Functional Supramolecular Polymers: Incorporating DANQ units into polymer backbones to create materials with novel electronic, optical, or responsive properties.

Expanding Applications in Next-Generation Energy Storage and Conversion Devices

The favorable electrochemical properties of DANQ and its derivatives make them promising candidates for use in advanced energy storage and conversion technologies. tandfonline.combohrium.com

Future research will focus on:

Organic Batteries: Developing DANQ-based organic electrodes for rechargeable batteries. The redox activity of the quinone unit can be harnessed for efficient charge storage.

Solar Energy Conversion: Exploring the potential of DANQ derivatives in organic photovoltaics and as photosensitizers in dye-sensitized solar cells. Their tunable photophysical properties are advantageous for these applications. researchgate.net

Fuel Cells: Investigating the use of DANQ-based materials as electrocatalysts or components in proton-exchange membranes for fuel cells.

Development of Highly Selective and Sensitive Sensing Platforms for Environmental and Industrial Applications

DANQ derivatives have shown significant promise as chemosensors for the detection of various analytes. tandfonline.com Future research aims to develop highly selective and sensitive sensing platforms for a wide range of applications.

Key areas of development include:

Colorimetric and Fluorescent Sensors: The reaction of DANQ with specific analytes can lead to a change in color or fluorescence, providing a simple and effective detection method. tandfonline.comresearchgate.net For instance, DANQ is used for the fluorescent determination of nitrite (B80452) and nitrate. sigmaaldrich.com

Electrochemical Sensors: The electrochemical properties of DANQ can be exploited to develop sensitive and selective electrochemical sensors.

On-Chip Detection Systems: Integrating DANQ-based sensors into microfluidic devices ("lab-on-a-chip") will enable rapid, on-site analysis of environmental and industrial samples. researchgate.net Research has shown the feasibility of on-chip fluorescent derivatization and detection by controlling pH gradients in microchannels. researchgate.net

AnalyteSensing PrincipleApplication AreaReference
Fluoride (B91410), Cyanide, Iodide ionsColorimetric sensingChemical sensing tandfonline.com
Nitrite/NitrateFluorescence spectroscopyFood safety, Environmental monitoring sigmaaldrich.com
Nitrite ionsOn-chip fluorescence derivatizationEnvironmental monitoring researchgate.net
SeleniumFluorometric determinationBiological analysis sigmaaldrich.com

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm amine (-NH₂) and ketone (C=O) groups. Amine protons typically appear at δ 5.5–6.5 ppm (DMSO-d₆) .
    • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : ESI-MS (m/z 188.18 [M+H]⁺) .

Q. Advanced

  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for COF applications .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

How is this compound utilized in high-throughput screening (HTS) for drug discovery?

Advanced
The compound serves as a scaffold in antimalarial HTS. Network graphs (e.g., Cytoscape) visualize structure-activity relationships (SARs), with nodes colored by potency against Plasmodium falciparum strains (K1, 3D7). SAR-by-catalog workflows expand analogs by mining chemical libraries (e.g., Accelrys SCD, N=9.5M) to identify novel derivatives .

What computational methods are employed to study electronic properties and reaction mechanisms?

Q. Advanced

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.5 eV for the dione core) and dipole moments (polarity ~3.2 D) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. DMSO) to optimize solubility .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • First Aid :
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
    • Skin contact: Wash with soap/water; consult a physician .
  • Storage : 2–8°C in airtight, light-protected containers .

How is this compound applied in covalent organic frameworks (COFs)?

Advanced
As a diamine monomer, it forms imine-linked COFs (e.g., COF-Naph-Ph) with hierarchical porosity. Solvothermal synthesis (120°C, 72 hrs) in mesitylene/dioxane yields BET surface areas >800 m²/g .

How should researchers address discrepancies in reported molecular weights?

Basic
The molecular weight varies due to hydration or salt forms:

  • Anhydrous: 188.18 g/mol (C₁₀H₈N₂O₂) .
  • Hydrated forms: Adjust calculations using TGA data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.